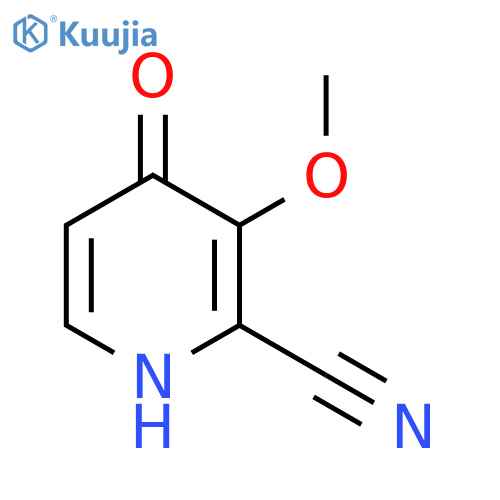

Cas no 1807236-72-1 (4-Hydroxy-3-methoxypicolinonitrile)

4-Hydroxy-3-methoxypicolinonitrile 化学的及び物理的性質

名前と識別子

-

- 4-Hydroxy-3-methoxypicolinonitrile

-

- インチ: 1S/C7H6N2O2/c1-11-7-5(4-8)9-3-2-6(7)10/h2-3H,1H3,(H,9,10)

- InChIKey: YNHCYWXEUYRYHZ-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C(C=CNC=1C#N)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 293

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 62.1

4-Hydroxy-3-methoxypicolinonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029008624-250mg |

4-Hydroxy-3-methoxypicolinonitrile |

1807236-72-1 | 95% | 250mg |

$1,058.40 | 2022-03-31 | |

| Alichem | A029008624-1g |

4-Hydroxy-3-methoxypicolinonitrile |

1807236-72-1 | 95% | 1g |

$2,779.20 | 2022-03-31 |

4-Hydroxy-3-methoxypicolinonitrile 関連文献

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

-

4. Book reviews

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

-

9. Back matter

-

10. Book reviews

4-Hydroxy-3-methoxypicolinonitrileに関する追加情報

Professional Introduction to 4-Hydroxy-3-methoxypicolinonitrile (CAS No. 1807236-72-1)

4-Hydroxy-3-methoxypicolinonitrile, with the chemical formula C₇H₅NO₂, is a versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyridine family, characterized by a six-membered aromatic ring containing one nitrogen atom. The presence of both hydroxyl (–OH) and methoxy (–OCH₃) substituents, along with a cyano (–CN) group, endows it with unique chemical properties that make it a valuable intermediate in synthetic chemistry and drug development.

The CAS number 1807236-72-1 uniquely identifies this compound in scientific literature and databases, ensuring precise classification and reference. Its structural features position it as a potential building block for more complex molecules, particularly in the synthesis of bioactive compounds. The compound's reactivity is influenced by its electron-rich aromatic system, which facilitates various functionalization reactions, making it a candidate for exploring novel synthetic pathways.

In recent years, 4-Hydroxy-3-methoxypicolinonitrile has been studied for its pharmacological potential. Researchers have been particularly interested in its derivatives due to their ability to interact with biological targets in ways that may lead to therapeutic applications. For instance, modifications of the pyridine core have been explored in the development of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The hydroxyl and methoxy groups provide handles for further derivatization, allowing chemists to fine-tune the compound's properties for specific biological activities.

One of the most compelling aspects of 4-Hydroxy-3-methoxypicolinonitrile is its role in medicinal chemistry. The cyano group can be reduced to an amine or converted into other functional groups, such as carboxylic acids or esters, expanding its utility in drug design. Additionally, the compound's ability to undergo metal-catalyzed cross-coupling reactions makes it a valuable precursor for constructing more complex molecular architectures. These reactions are fundamental in modern organic synthesis and have been instrumental in the development of new pharmaceuticals.

Recent advancements in computational chemistry have further highlighted the significance of 4-Hydroxy-3-methoxypicolinonitrile. Molecular modeling studies suggest that this compound can serve as a scaffold for designing molecules with improved binding affinity to protein targets. By leveraging computational tools, researchers can predict how structural modifications will affect biological activity, accelerating the drug discovery process. This interdisciplinary approach combines synthetic chemistry with computational biology, offering a powerful pipeline for developing new therapeutics.

The compound's stability under various reaction conditions also makes it an attractive choice for industrial applications. It remains intact under mild conditions while still participating in high-yield transformations, which is critical for large-scale production. This balance between reactivity and stability is often sought after in pharmaceutical manufacturing processes.

In addition to its pharmaceutical applications, 4-Hydroxy-3-methoxypicolinonitrile has shown promise in materials science. Its ability to form coordination complexes with transition metals has been explored for applications in catalysis and luminescent materials. The interaction between the nitrogen lone pair on the pyridine ring and metal centers can lead to stable complexes with unique properties, such as enhanced catalytic activity or optical characteristics.

The synthesis of 4-Hydroxy-3-methoxypicolinonitrile itself is an area of active research. Multiple synthetic routes have been reported, each with its own advantages and limitations. Common methods involve nucleophilic substitution reactions on pre-formed pyridine derivatives or cyclization reactions that introduce the cyano group at a later stage. The choice of synthetic pathway often depends on factors such as yield, purity, and scalability.

From an environmental perspective, efforts are being made to develop greener synthetic methods for 4-Hydroxy-3-methoxypicolinonitrile. Researchers are exploring biocatalytic routes and solvent-free reactions to minimize waste and energy consumption. These sustainable approaches align with broader trends in chemical manufacturing aimed at reducing environmental impact while maintaining high efficiency.

The future prospects of 4-Hydroxy-3-methoxypicolinonitrile are promising, with ongoing studies exploring its potential in various fields. As our understanding of molecular interactions deepens, new applications are likely to emerge, further solidifying its importance as a key intermediate in chemical research.

1807236-72-1 (4-Hydroxy-3-methoxypicolinonitrile) 関連製品

- 299936-84-8(3-Ethoxy-4-2-(4-methylphenoxy)ethoxybenzaldehyde)

- 183427-87-4(2-(2-METHOXYPHENOXY)ACETAMIDE)

- 941980-82-1(2-(4-{(4-acetamidophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide)

- 1805522-62-6(Ethyl 2-bromo-3-cyano-4-ethylbenzoate)

- 52410-74-9(Ethylene dimethanesulfonate)

- 82946-80-3(1-[4-(dimethylamino)phenyl]propan-1-ol)

- 83783-77-1(3-(Dibenzylamino)azepan-2-one)

- 1492607-65-4(3-methyl-5-(3-methylbutoxy)pentane-1-sulfonyl chloride)

- 1694784-99-0(3-iodo-4-(2-methylpentyl)oxy-1lambda6-thiolane-1,1-dione)

- 1805506-38-0(2-(Aminomethyl)-5-cyano-3-(difluoromethyl)pyridine-6-carboxylic acid)